molecular formula C32H42FN3O18 B1231906 KI-8110 CAS No. 80681-73-8

KI-8110

Cat. No.: B1231906
CAS No.: 80681-73-8
M. Wt: 775.7 g/mol
InChI Key: JSEPROTUIPPOJT-CDHBAGNOSA-N
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Description

Methyl (2R,4S,5R,6R)-2-[[(3aR,4R,6R,6aR)-4-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy]-5-acetamido-4-acetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetamido, acetyloxy, and fluoro-dioxopyrimidinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

    Formation of the tetrahydrofuro[3,4-d][1,3]dioxol ring system: This can be achieved through cyclization reactions involving appropriate diol and carbonyl compounds.

    Introduction of the fluoro-dioxopyrimidinyl group: This step may involve nucleophilic substitution reactions using fluorinated pyrimidine derivatives.

    Attachment of the acetamido and acetyloxy groups: These functional groups can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Final coupling and esterification: The final steps involve coupling the intermediate compounds and esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The acetamido and acetyloxy groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The fluoro-dioxopyrimidinyl group can be reduced to form dihydropyrimidine derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions and metabolic pathways.

    Medicine: As a potential drug candidate for the treatment of diseases involving pyrimidine metabolism.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may act by:

    Inhibiting enzymes: By binding to the active site of enzymes involved in pyrimidine metabolism.

    Modulating signaling pathways: By interacting with molecular targets such as receptors or transporters.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,4S,5R,6R)-2-[[(3aR,4R,6R,6aR)-4-(5-chloro-2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy]-5-acetamido-4-acetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
  • Methyl (2R,4S,5R,6R)-2-[[(3aR,4R,6R,6aR)-4-(5-bromo-2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy]-5-acetamido-4-acetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

Uniqueness

The uniqueness of this compound lies in the presence of the fluoro-dioxopyrimidinyl group, which imparts distinct chemical properties and reactivity compared to its chloro or bromo analogs

Properties

CAS No.

80681-73-8

Molecular Formula

C32H42FN3O18

Molecular Weight

775.7 g/mol

IUPAC Name

methyl (2R,4S,5R,6R)-2-[[(3aR,4R,6R,6aR)-4-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy]-5-acetamido-4-acetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C32H42FN3O18/c1-13(37)34-22-19(48-15(3)39)9-32(29(43)45-8,54-25(22)23(50-17(5)41)20(49-16(4)40)11-46-14(2)38)47-12-21-24-26(53-31(6,7)52-24)28(51-21)36-10-18(33)27(42)35-30(36)44/h10,19-26,28H,9,11-12H2,1-8H3,(H,34,37)(H,35,42,44)/t19-,20+,21+,22+,23+,24+,25+,26+,28+,32+/m0/s1

InChI Key

JSEPROTUIPPOJT-CDHBAGNOSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)N4C=C(C(=O)NC4=O)F)OC(O3)(C)C)OC(=O)C

SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OCC2C3C(C(O2)N4C=C(C(=O)NC4=O)F)OC(O3)(C)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OCC2C3C(C(O2)N4C=C(C(=O)NC4=O)F)OC(O3)(C)C)OC(=O)C

Synonyms

5-fluoro-2',3'-isopropylidene-5'-O-(4-N-acetyl-2,4-dideoxy-3,6,7,8-tetra-O-acetyl-1-methoxycarbonylglycerogalactooctapyranosyl)uridine
KI 8110
KI-8110

Origin of Product

United States

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